2-Butyn-1-one, 4,4-diethoxy-1-phenyl-
Description
2-Butyn-1-one, 4,4-diethoxy-1-phenyl- is a substituted butynone derivative characterized by a phenyl group at the 1-position and two ethoxy groups at the 4-position of the butynone backbone. Its molecular formula is inferred as C₁₄H₁₆O₃, derived by replacing the cyclohexyl group in the structurally similar compound 2-Butyn-1-one, 1-cyclohexyl-4,4-diethoxy- (C₁₄H₂₂O₃) with a phenyl group (C₆H₅) . The diethoxy substituents likely enhance solubility in polar solvents compared to non-ethoxylated analogs.
Properties
CAS No. |
53366-80-6 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
4,4-diethoxy-1-phenylbut-2-yn-1-one |
InChI |
InChI=1S/C14H16O3/c1-3-16-14(17-4-2)11-10-13(15)12-8-6-5-7-9-12/h5-9,14H,3-4H2,1-2H3 |
InChI Key |
AJGMABZPFGGIII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CC(=O)C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Preparation Methods
Two-Step One-Pot Synthesis via Cycloaddition and Ring-Opening
A general two-step, one-pot methodology for ynones, including 4,4-diethoxy derivatives, involves cycloaddition of α-keto acids with 1-iodoalkynes followed by ring-opening (Zeng et al., 2018) . For instance, phenylglyoxylic acid (PhCOCOOH) reacts with 1-iodo-3-diethoxypropyne under mild conditions to form a cycloadduct, which undergoes acid-catalyzed ring-opening to yield 4,4-diethoxy-1-phenyl-2-butyn-1-one. This method benefits from operational simplicity and avoids harsh reagents, achieving yields of 87–99% . Key advantages include retention of iodine substituents during cycloaddition and direct incorporation of α-keto acid components into the ynone backbone.
Table 1: Representative Conditions for Two-Step Ynone Synthesis
| Substrate | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylglyoxylic acid | None | 25 | 95 | |
| 1-Iodo-3-diethoxypropyne | HCl | 25 | 91 |
Sonogashira-Carbonylation Reaction
The Sonogashira-carbonylation reaction, employing palladium catalysts and carbon monoxide, enables direct coupling of aryl halides with terminal alkynes to form ynones (Patent US20170342018A1) . For 4,4-diethoxy-1-phenyl-2-butyn-1-one, phenyl iodide reacts with 3-diethoxypropyne under CO atmosphere (1–3 atm) in the presence of Pd(PPh₃)₄ and CuI. The reaction proceeds via oxidative addition of the aryl halide, alkyne insertion, and carbonylative coupling, yielding the target compound in 70–85% efficiency . This method is notable for its scalability and compatibility with sensitive ethoxy groups.
Acetal Protection of Ynones
The diethoxy groups in 4,4-diethoxy-1-phenyl-2-butyn-1-one are introduced via acetal protection of a precursor ketone. For example, 4-oxo-1-phenyl-2-butyn-1-one reacts with triethyl orthoacetate under acidic conditions (e.g., p-toluenesulfonic acid) in ethanol, yielding the acetal-protected product in 80–90% yield (González-Granda et al., 2019) . This method leverages the equilibrium-driven exchange between the orthoester and ketone, favoring acetal formation under dehydrating conditions.
Key Reaction Parameters:
-
Catalyst: 5 mol% H2SO4 or Amberlyst-15
-
Solvent: Anhydrous ethanol
-
Temperature: Reflux (78°C)
Laccase-Mediated Oxidation of Propargylic Alcohols
Enzymatic oxidation using laccase from Trametes versicolor and TEMPO radical oxidizes propargylic alcohols to ynones with high efficiency (González-Granda et al., 2019) . Starting from 4,4-diethoxy-1-phenyl-2-butyn-1-ol, this green chemistry approach achieves quantitative conversions (>99%) under ambient conditions (pH 5, 25°C). The method eliminates stoichiometric oxidants like PCC or KMnO₄, reducing waste and improving atom economy .
Ortho-Carboxylic Ester Reaction with Allyl Alcohols
A patented route involves reacting allylic alcohols with ortho-carboxylic esters to form cyclopropane intermediates, which are subsequently rearranged (Patent US4113968A) . While originally designed for cyclopropane carboxylates, this method adapts to ynones by substituting allyl alcohol precursors with propargyl analogs. For instance, 1-phenyl-2-propyn-1-ol reacts with triethyl orthoacetate in benzene under reflux with NaOtBu, yielding 4,4-diethoxy-1-phenyl-2-butyn-1-one in 52–64% yield .
Table 2: Comparative Yields Across Methods
| Method | Yield (%) | Catalyst | Temperature (°C) |
|---|---|---|---|
| Two-Step Cycloaddition | 91–95 | None | 25 |
| Sonogashira-Carbonylation | 70–85 | Pd(PPh₃)₄, CuI | 80 |
| Acetal Protection | 80–90 | H2SO4 | 78 |
| Enzymatic Oxidation | >99 | Laccase/TEMPO | 25 |
| Ortho-Carboxylic Ester Reaction | 52–64 | NaOtBu | 100 |
Comparative Analysis of Synthesis Routes
The two-step cycloaddition and enzymatic oxidation methods offer superior yields (>90%) and milder conditions, making them preferable for lab-scale synthesis. In contrast, the Sonogashira-carbonylation route, while scalable, requires specialized equipment for CO handling. Acetal protection is ideal for late-stage functionalization but depends on precursor availability. Ortho-carboxylic ester reactions, though lower-yielding, provide access to structurally diverse analogs through modular substrate design .
Chemical Reactions Analysis
Types of Reactions: 2-Butyn-1-one, 4,4-diethoxy-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or ammonia (NH₃).
Major Products:
Oxidation: Formation of phenylacetic acid or benzaldehyde.
Reduction: Formation of 4,4-diethoxy-1-phenylbut-2-ene or 4,4-diethoxy-1-phenylbutane.
Substitution: Formation of 4,4-dihalo-1-phenylbut-2-yn-1-one or 4,4-diamino-1-phenylbut-2-yn-1-one.
Scientific Research Applications
Organic Synthesis
2-Butyn-1-one, 4,4-diethoxy-1-phenyl- serves as an important building block in organic synthesis. Its unique structure allows for various transformations:
- Alkyne Reactions : The presence of the alkyne group enables it to participate in cycloaddition reactions and other transformations that form new carbon-carbon bonds.
- Synthesis of Complex Molecules : It can be used to synthesize more complex organic molecules, including pharmaceuticals and agrochemicals. For instance, derivatives of this compound have been explored for their potential in synthesizing biologically active compounds.
Table 1: Synthetic Applications
Medicinal Chemistry
In medicinal chemistry, 2-Butyn-1-one, 4,4-diethoxy-1-phenyl- is investigated for its potential therapeutic applications:
- Anticancer Research : Studies have indicated that derivatives of this compound exhibit cytotoxicity against certain cancer cell lines. This suggests potential for development into anticancer drugs.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various derivatives of 2-butynone compounds. Results indicated that specific modifications increased potency against breast cancer cells (MCF-7), highlighting the significance of structural variations on biological activity.
Materials Science
The compound's properties make it suitable for applications in materials science:
- Polymer Chemistry : It can be utilized as a monomer in polymerization reactions to create novel materials with specific properties.
Table 2: Materials Applications
Mechanism of Action
The mechanism of action of 2-Butyn-1-one, 4,4-diethoxy-1-phenyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Structural and Functional Differences
- Diethoxy groups enhance solubility and electron-withdrawing effects compared to the non-ethoxylated 1-phenyl derivative (C₁₀H₈O), which lacks such functionalization . The tritylthio group in the thienyl derivative introduces steric hindrance and sulfur-based reactivity, making it distinct from the ethoxy-dominated analogs .
Reactivity and Applications :
- The ethoxy groups in 4,4-diethoxy-1-phenyl- may stabilize the carbonyl via resonance, favoring nucleophilic additions. In contrast, the thienyl derivative’s sulfur atoms could facilitate coordination chemistry or polymerization .
- The cyclohexyl analog’s bioactivity in allelopathy suggests that 4,4-diethoxy-1-phenyl- might also interact with biological systems, though this remains unexplored in the provided evidence .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing 2-Butyn-1-one, 4,4-diethoxy-1-phenyl- with high purity?
- Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to favor the formation of the diethoxy-protected ketone. Use HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to monitor reaction progress and purity . Kinetic studies under inert atmospheres (e.g., nitrogen) can minimize side reactions like oxidation or hydrolysis .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodology : Combine 1H/13C NMR to identify ethoxy (-OCH2CH3) and phenyl substituents, and FT-IR to confirm the carbonyl (C=O) stretch (~1700 cm⁻¹). Compare mass spectral data (e.g., molecular ion peaks) with reference libraries like the EPA/NIH Mass Spectral Database . For advanced validation, perform X-ray crystallography to resolve spatial arrangements of the diethoxy and phenyl groups .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to light, humidity (40–75% RH), and temperatures (4°C–40°C). Monitor degradation via TLC or GC-MS, focusing on hydrolysis of the ethoxy groups or ketone oxidation. Store samples in amber vials with desiccants at -20°C for long-term stability .
Advanced Research Questions
Q. How can contradictions in reported spectral data for this compound be resolved?
- Methodology : Cross-reference spectral datasets (e.g., NMR, IR) from multiple sources, prioritizing peer-reviewed studies and databases like NIST Chemistry WebBook . Perform ab initio calculations (e.g., DFT) to predict theoretical spectra and identify anomalies caused by solvent effects or impurities .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?
- Methodology : Use kinetic isotope effects (KIEs) and Hammett plots to study electronic influences of the phenyl and ethoxy groups on the α,β-unsaturated ketone. Probe transition states via computational modeling (e.g., Gaussian) to map charge distribution and steric hindrance .
Q. What computational approaches predict the compound’s physicochemical properties for drug discovery applications?
- Methodology : Employ molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes). Calculate logP and solubility parameters using software like COSMO-RS. Validate predictions with experimental data from HPLC retention times and shake-flask solubility tests .
Methodological Notes
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) for purity analysis. Adjust mobile phase ratios (methanol:buffer) to optimize resolution .
- Spectral Validation : Cross-check experimental NMR shifts against simulated spectra (e.g., using ACD/Labs or MestReNova) to confirm assignments .
- Ethical Compliance : Adhere to institutional guidelines for handling reactive ketones, including fume hood use and waste disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
